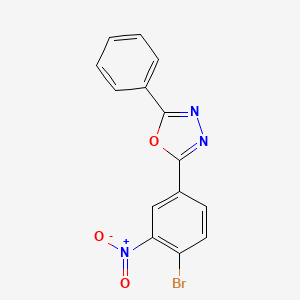

2-(4-溴-3-硝基苯基)-5-苯基-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring, such as 2-(4-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, typically involves cyclization reactions, starting from appropriate precursors like acylhydrazides and aromatic acids or acid chlorides. For instance, derivatives similar to the target compound have been synthesized through reactions involving nitro or chloro aroyle chloride and subsequent cyclization in the presence of dehydrating agents like phosphoryl chloride (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including 2-(4-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These compounds often exhibit planar structures, with the oxadiazole ring playing a crucial role in determining the overall molecular geometry and electronic distribution (Batista et al., 2000).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives are known to participate in various chemical reactions, including substitution and coupling reactions. These reactions are often influenced by the presence of functional groups such as nitro, bromo, or alkoxy groups, which can affect the compound's reactivity and interaction with different reagents. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, a related compound, has been shown to result in different acetylated products, demonstrating the anisotropic nature of these reactions (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties can be significantly influenced by the compound's molecular structure and substituents. For instance, the planarity and symmetry of the molecule can affect its packing in the solid state and, consequently, its melting point and solubility (Limbach et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are key to understanding their potential applications. These properties are often explored through computational studies, such as DFT calculations, which provide insights into the molecule's electronic structure, reactivity sites, and interaction potentials (Dhonnar et al., 2021).

科学研究应用

抗菌活性

研究人员开发了新的 1,3,4-恶二唑衍生物,并评估了它们对多种病原体的抗菌特性。例如,由苯乙酸合成的衍生物对伤寒沙门氏菌表现出显着的抗菌活性,突显了它们作为新型抗菌剂的潜力(Salama, 2020)。另一项研究表明,某些 1,3,4-恶二唑衍生物对常见细菌菌株(如金黄色葡萄球菌和大肠杆菌)具有显着的抗菌活性(Jafari 等人,2017)。

缓蚀

恶二唑衍生物已被研究其缓蚀性能。一项专注于取代恶二唑对盐酸介质中低碳钢腐蚀影响的研究发现,某些衍生物可以显着抑制腐蚀,表明它们在金属保护中的应用(Lagrenée 等人,2001)。

材料科学

在材料科学领域,恶二唑衍生物已被用于创造具有液晶性质的新型介晶材料。一项特定研究合成了一系列表现出不同液晶中间相的衍生物,表明它们在液晶显示器和其他电子设备的开发中很有用(Abboud 等人,2017)。

药理活性

恶二唑衍生物也因其药理活性而被探索。一种显着的合成化合物将恶二唑结构与三唑杂环结合,表现出抗菌和抗利什曼病活性。该化合物的生物活性强调了恶二唑衍生物在开发新治疗剂中的潜力(Ustabaş 等人,2020)。

非线性光学性质

此外,恶二唑衍生物的非线性光学性质已经过研究,揭示了在光电子学中的潜在应用。含有恶二唑环的化合物已显示出作为光学限幅器的希望,可用于激光保护和光开关设备(Chandrakantha 等人,2011)。

属性

IUPAC Name |

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDUEVYUFNGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)